(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one
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Overview
Description
4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that belongs to the class of pyrazoline derivatives.
Preparation Methods
The synthesis of 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine and pyrazoline rings.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one include other pyrazoline derivatives and pyridine-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Properties
Molecular Formula |
C16H11Br2FN4O |
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Molecular Weight |
454.09 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromopyridin-2-yl)iminomethyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Br2FN4O/c1-9-13(8-21-15-14(18)6-10(17)7-20-15)16(24)23(22-9)12-4-2-11(19)3-5-12/h2-8,22H,1H3/b21-8+ |
InChI Key |
GJUBHLXIJKRWRW-ODCIPOBUSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=N/C3=C(C=C(C=N3)Br)Br |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=C(C=C(C=N3)Br)Br |
Origin of Product |
United States |
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